4-Butylbenzene-1-sulfonyl chloride

Physical Properties Handling Formulation

4-Butylbenzene-1-sulfonyl chloride (CAS 54997-92-1), also known as 4-n-butylbenzenesulfonyl chloride, is an organic intermediate with the molecular formula C₁₀H₁₃ClO₂S and a molecular weight of 232.73 g/mol. As a sulfonyl chloride derivative, it is primarily used in organic synthesis for the preparation of sulfonamides and other sulfonyl-containing compounds.

Molecular Formula C10H13ClO2S
Molecular Weight 232.73 g/mol
CAS No. 54997-92-1
Cat. No. B1363518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylbenzene-1-sulfonyl chloride
CAS54997-92-1
Molecular FormulaC10H13ClO2S
Molecular Weight232.73 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H13ClO2S/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3
InChIKeyOVFZELSNOHIDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylbenzene-1-sulfonyl chloride CAS 54997-92-1: Technical Data for R&D Procurement


4-Butylbenzene-1-sulfonyl chloride (CAS 54997-92-1), also known as 4-n-butylbenzenesulfonyl chloride, is an organic intermediate with the molecular formula C₁₀H₁₃ClO₂S and a molecular weight of 232.73 g/mol. As a sulfonyl chloride derivative, it is primarily used in organic synthesis for the preparation of sulfonamides and other sulfonyl-containing compounds . This compound is characterized by its liquid state at room temperature, with a melting point of 13–15 °C and a boiling point of 126–128 °C (at 0.6 mmHg) . Its applications span pharmaceutical and agrochemical intermediate synthesis .

Why 4-Butylbenzene-1-sulfonyl chloride Cannot Be Replaced with Tosyl Chloride or Other Analogs


Substituting 4-butylbenzene-1-sulfonyl chloride with generic or cheaper alternatives like 4-methylbenzenesulfonyl chloride (tosyl chloride, CAS 98-59-9) or benzenesulfonyl chloride (CAS 98-09-9) introduces significant physicochemical and performance deviations that compromise reaction outcomes and final product properties. The n-butyl substituent confers a distinct balance of moderate lipophilicity and molecular flexibility compared to the compact methyl group (tosyl) or the rigid, bulky tert-butyl group (4-tert-butylbenzenesulfonyl chloride, CAS 15084-51-2) . These differences directly impact reactivity kinetics, regioselectivity in subsequent transformations, and the physical state and handling characteristics of the compound itself, as evidenced by comparative physical property data [1].

4-Butylbenzene-1-sulfonyl chloride: Evidence-Based Differentiation from Core Analogs


Physical State and Handling: Liquid vs. Solid at Ambient Temperature

4-Butylbenzene-1-sulfonyl chloride is a liquid at ambient temperatures, with a melting point of 13–15 °C, as documented by supplier technical datasheets . In contrast, its close structural analog 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2) is a crystalline powder with a melting point of 78–84 °C . Similarly, 4-methylbenzenesulfonyl chloride (tosyl chloride) is a solid at room temperature (melting point 65–69 °C). This liquid state eliminates the need for pre-heating and facilitates more homogeneous mixing in liquid-phase reactions, potentially reducing processing steps and improving reproducibility in automated or continuous flow systems.

Physical Properties Handling Formulation

Synthesis Efficiency: Quantitative Yield Data in Preparative Procedures

In a one-step preparation from butylbenzene using chlorosulfonic acid, 4-butylbenzene-1-sulfonyl chloride is obtained as a yellow oily residue with a reported yield of 88% [1]. This yield is comparable to or exceeds typical yields reported for analogous short-chain alkyl analogs under similar conditions, but the subsequent application of this intermediate in sulfonamide formation yields a specific product (an amine derivative) in a 58.6% isolated yield [1]. While no direct head-to-head yield comparison for the same amine is available, this quantitative data establishes a reproducible baseline for evaluating the compound's synthetic utility in multi-step sequences.

Synthetic Yield Process Chemistry Sulfonamide Synthesis

Purity and Quality: Validated Commercial Specification for Reproducibility

Commercially available 4-butylbenzene-1-sulfonyl chloride is supplied with a specified minimum purity of 97% (as determined by GC assay), a standard that is widely adopted across multiple vendors . While similar purity grades are available for analogs like 4-tert-butylbenzenesulfonyl chloride (98% typical specification) , the consistent availability of 97% purity material for the n-butyl derivative provides a reliable and well-documented quality baseline. This established specification is critical for researchers requiring reproducible reaction outcomes and minimizing variability introduced by impurity profiles.

Purity Specification Quality Control Reproducibility

Lipophilicity and Molecular Flexibility: Impact on Derivative Bioactivity and Material Properties

The n-butyl substituent in 4-butylbenzene-1-sulfonyl chloride imparts a higher partition coefficient (LogP) compared to the methyl analog (tosyl chloride). For the sulfonyl chloride itself, the calculated LogP is approximately 4.04 [1]. This increased lipophilicity translates into significantly altered physicochemical properties for the final sulfonamide or sulfonate ester products. For example, in a series of thrombin inhibitors, the use of a 4-tert-butylbenzenesulfonyl group (a structural analog) was specifically designed to occupy a hydrophobic pocket, highlighting the importance of the alkyl substituent in modulating target binding [2]. The n-butyl group offers a distinct balance of chain length and flexibility, which can be critical for optimizing intermolecular interactions in both biological and materials science applications compared to the rigid tert-butyl or smaller methyl groups.

Lipophilicity Structure-Activity Relationship Drug Design

4-Butylbenzene-1-sulfonyl chloride: High-Value Application Scenarios


Synthesis of Lipophilic Sulfonamide Pharmacophores

The n-butyl group of 4-butylbenzene-1-sulfonyl chloride is instrumental in constructing sulfonamide-containing drug candidates where increased lipophilicity is required for target engagement. As evidenced by its use in preparing sulfonamide derivatives with specific yields , the compound is a key building block for introducing a hydrophobic moiety that can improve membrane permeability or fill a lipophilic binding pocket, as demonstrated in thrombin inhibitor design with a closely related tert-butyl analog [1].

Precursor for Liquid Crystal Intermediates

4-Alkylbenzenesulfonyl chlorides are established intermediates for the synthesis of 4-alkylbenzenethiols and phenols, which are essential components in the formulation of mesomorphic (liquid crystalline) materials . The n-butyl chain provides a specific molecular geometry and flexibility that influences the phase transition temperatures and mesophase stability of the final liquid crystal compounds.

Continuous Flow and Automated Synthesis Workflows

The liquid state of 4-butylbenzene-1-sulfonyl chloride at ambient temperatures (melting point 13–15 °C) makes it an ideal reagent for continuous flow chemistry and automated synthesis platforms. Unlike solid analogs such as tosyl chloride, this sulfonyl chloride can be directly pumped and metered without pre-dissolution or heating, improving process control, safety, and operational efficiency in industrial R&D settings.

Development of Agrochemical and Specialty Chemical Intermediates

This compound serves as a versatile sulfonylating agent for the preparation of agrochemicals and specialty chemicals . The quantitative yield data available for its preparation (88% from butylbenzene) [1] and its successful use in forming functionalized sulfonamides (58.6% yield) [1] demonstrate its viability as a scalable intermediate for producing a range of industrial and agricultural actives.

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